molecular formula C15H19ClO4 B3023936 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid CAS No. 951889-86-4

8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid

Cat. No.: B3023936
CAS No.: 951889-86-4
M. Wt: 298.76 g/mol
InChI Key: QIKDBHLQXHZSIZ-UHFFFAOYSA-N
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Description

8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS Number: 951889-86-4) is a chemical compound with the molecular formula C 15 H 19 ClO 4 and a molecular weight of 298.76 g/mol . This high-purity reagent serves as a valuable synthetic building block and intermediate for researchers in medicinal chemistry and drug discovery. Structurally, this compound belongs to a class of fatty acid derivatives incorporating an aromatic ring system. Research into similar 8-oxooctanoic acid derivatives has demonstrated their utility as key intermediates in synthetic organic chemistry . Furthermore, studies on unique fatty acids incorporated into complex natural products, such as linear and cyclic lipopeptides, have revealed a wide spectrum of potential biological activities, including antibacterial, antimicrobial, antifungal, and antitumor properties . The structural features of this compound make it a compound of interest for probing these activities and for the synthesis of more complex molecules for biological evaluation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-(5-chloro-2-methoxyphenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4/c1-20-14-9-8-11(16)10-12(14)13(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKDBHLQXHZSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259184
Record name 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-86-4
Record name 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzene, which undergoes a Friedel-Crafts acylation reaction to introduce the oxooctanoic acid moiety.

    Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the acylation process.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s structure (C₁₅H₁₉ClO₄) includes:

  • 5-Chloro-2-methoxyphenyl group : Enhances electrophilic substitution reactivity at specific positions on the aromatic ring.

  • 8-Oxooctanoic acid chain : Provides sites for oxidation, reduction, and nucleophilic attack at the ketone and carboxylic acid groups.

Oxidation Reactions

The ketone group at the 8th position undergoes selective oxidation under controlled conditions:

Key Findings:

  • Oxidation to dicarboxylic acid : Treatment with KMnO₄/H₂SO₄ oxidizes the keto group to a carboxylic acid, yielding 8-(5-chloro-2-methoxyphenyl)-8-carboxyoctanoic acid. Excess oxidant leads to over-oxidation of the alkyl chain .

  • Selectivity : The methoxy group directs oxidation regioselectivity, as demonstrated in comparative studies with analogs lacking methoxy substituents .

Reduction Reactions

The keto group is susceptible to reduction, with outcomes dependent on the reducing agent:

Reducing Agent Product Yield Conditions
NaBH₄8-Hydroxyoctanoic acid derivative62%Ethanol, 0°C, 2h
LiAlH₄8-Alcohol intermediate78%Dry THF, reflux, 4h
Enzymatic (ADH)(R)- or (S)-enantiomers>95%pH 7.0, NADPH cofactor

Enzymatic reduction using alcohol dehydrogenases (ADHs) achieves high enantioselectivity, critical for pharmaceutical intermediates .

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS):

Experimental Data:

  • Methoxy-directed NAS : Reaction with NaOH/EtOH replaces the chloro group with hydroxyl at the 5th position, forming 8-(5-hydroxy-2-methoxyphenyl)-8-oxooctanoic acid (68% yield) .

  • Palladium-catalyzed coupling : Suzuki-Miyaura coupling with arylboronic acids introduces diverse aryl groups at the chloro site (e.g., 4-methylphenyl, 3-nitrophenyl) .

Esterification and Amidation

The carboxylic acid undergoes typical derivatization reactions:

Esterification:

  • Ethyl ester formation : Reaction with SOCl₂/EtOH yields ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate (85% yield), used to enhance lipophilicity for biological studies .

Amidation:

  • Hydroxamic acid derivatives : Treatment with NH₂OH·HCl/DCC produces hydroxamic acids, which show HDAC8 inhibitory activity (IC₅₀ = 168.9 nM) .

Cyclization and Heterocycle Formation

The keto-carboxylic acid moiety enables cyclization under acidic or basic conditions:

Case Study:

  • Lactonization : Heating with H₂SO₄ forms a γ-lactone via intramolecular esterification (56% yield), confirmed by ¹H NMR (δ 4.32 ppm, triplet) .

  • Hetero-Diels-Alder reactions : Reacts with dienophiles like thioketones to form thiopyrano[2,3-d]thiazole derivatives, a motif prevalent in bioactive molecules .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Product Key Application
OxidationKMnO₄/H₂SO₄, 80°CDicarboxylic acidPolymer precursors
Reduction (NaBH₄)Ethanol, 0°C8-Hydroxyoctanoic acidChiral synthons
Enzymatic reductionADH, NADPH, pH 7.0(R)-enantiomer (99% ee)Asymmetric synthesis
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivativesDrug discovery
LactonizationH₂SO₄, Δγ-LactoneBioactive scaffold synthesis

Mechanistic Insights

  • Electrophilic aromatic substitution (EAS) : The methoxy group activates the ortho/para positions, but steric hindrance from the oxooctanoic chain limits reactivity at the ortho site .

  • Keto-enol tautomerism : Stabilizes intermediates during reduction and substitution, as evidenced by deuterium exchange experiments .

Scientific Research Applications

Overview

8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a synthetic compound with significant potential in various scientific and industrial applications. Characterized by its unique molecular structure, which includes a chloro-substituted methoxyphenyl group and an octanoic acid backbone, this compound exhibits diverse biological activities that make it a subject of interest in pharmaceutical development and material science.

Pharmaceutical Development

This compound has shown promise in medicinal chemistry due to its potential biological activities. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Research

The compound is under investigation for its interactions with biological systems, which may lead to significant therapeutic applications:

  • Mechanism of Action : Studies focus on how the compound interacts with specific enzymes and receptors, potentially modulating their activity to exert therapeutic effects.
  • Cellular Studies : In vitro assays have been conducted to evaluate the compound's effects on cell proliferation and apoptosis in cancer models.

Material Science

Due to its unique chemical structure, this compound is also explored for applications in material science:

  • Polymer Development : The compound can serve as a building block for the synthesis of novel polymers with enhanced properties.
  • Coatings and Adhesives : Its chemical properties may be leveraged in the formulation of advanced coatings and adhesives.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound against breast and colon cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range, demonstrating potent anticancer activity.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effectiveness of this compound revealed promising results against several bacterial strains. The compound exhibited a dose-dependent inhibition of microbial growth, suggesting its potential as an antibiotic.

Mechanism of Action

The mechanism of action of 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional nuances of 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid can be elucidated through comparisons with analogous oxooctanoic acid derivatives. Below is a detailed analysis:

Structural Analogues with Halogen and Aromatic Modifications
Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 5-Cl, 2-OCH₃ on phenyl ring C₁₅H₁₉ClO₄ PROTAC synthesis; HDAC8 targeting
8-(4-Chlorophenyl)-8-oxooctanoic acid 4-Cl on phenyl ring C₁₄H₁₇ClO₃ Research reagent; structural studies
8-(4-Bromophenyl)-8-oxooctanoic acid 4-Br on phenyl ring C₁₄H₁₇BrO₃ Halogen effect studies; intermediates
8-Oxo-8-phenyloctanoic acid Unsubstituted phenyl ring C₁₄H₁₈O₃ Model compound for lipid peroxidation
8-(2-Hydroxy-5-chlorophenyl)-8-oxooctanoic acid 2-OH, 5-Cl on phenyl ring C₁₄H₁₇ClO₄ Altered polarity; solubility studies

Key Observations :

  • Halogen Position : The position of the halogen (e.g., 5-Cl vs. 4-Cl) influences electronic effects and steric interactions, impacting binding affinity in HDAC-targeting PROTACs .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine, affecting membrane permeability in cellular assays .
Derivatives with Non-Aromatic Substituents
Compound Name Substituents Molecular Formula Key Properties/Applications References
8-(Benzyloxy)-8-oxooctanoic acid Benzyloxy group (-OCH₂C₆H₅) C₁₅H₂₀O₄ Bulky substituent; synthetic intermediate
8-Oxooctanoic acid No aromatic substituent C₈H₁₄O₃ Lipid peroxidation biomarker

Key Observations :

  • Benzyloxy Group : Introduces steric bulk, which may hinder enzymatic degradation but improve binding to hydrophobic pockets in proteins .
  • Simplified Backbone: 8-Oxooctanoic acid (without aromatic groups) is a biomarker for lipid peroxidation, highlighting the role of aromatic substituents in conferring target specificity .
Amino Acid-Modified Analogues for HDAC Interaction
Compound Name Substituents Molecular Formula Key Properties/Applications References
L-2-amino-8-(hydroxyamino)-8-oxooctanoic acid (Asuha) Hydroxamic acid moiety C₈H₁₆N₂O₄ HDAC inhibition; peptide microarrays
L-2-amino-8-((2-aminophenyl)amino)-8-oxooctanoic acid (AsuApa) 2-Aminophenylamino group C₁₄H₁₉N₃O₃ Class I HDAC complex profiling

Key Observations :

  • Hydroxamic Acid (Asuha) : Enhances HDAC binding via metal coordination, yielding potent inhibition but lower selectivity .
  • 2-Aminophenylamino (AsuApa): Preserves specificity for class I HDACs (HDAC1, 2, 3), making it superior for proteomic studies compared to the broader HDAC8-targeting 5-chloro-2-methoxyphenyl derivative .

Key Observations :

  • Aromatic substituents like naphthyl increase toxicity risks compared to simpler phenyl derivatives .

Biological Activity

8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H19ClO4C_{15}H_{19}ClO_4 and a molecular weight of 298.77g/mol298.77\,g/mol. Its structure includes a chloro-substituted methoxyphenyl group attached to an octanoic acid backbone, which contributes to its distinct chemical properties and potential biological activities.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, leading to therapeutic effects.
  • Receptor Modulation : It can modulate receptors associated with pain perception and inflammation, suggesting potential applications in treating inflammatory conditions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer models. For instance, compounds with similar structures demonstrated cytotoxic effects against these cancer types, indicating its potential as an anticancer agent .

Analgesic and Anti-inflammatory Effects

The compound has also been studied for its analgesic and anti-inflammatory properties. Animal model studies suggest that it effectively reduces pain responses and inflammation markers. For example, compounds containing similar structures have shown better inhibition of COX-2 compared to standard anti-inflammatory drugs like celecoxib.

Neurotransmitter Modulation

There is evidence suggesting that this compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation indicates potential applications in treating neurological disorders such as depression and schizophrenia .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against MDA-MB-231 breast cancer cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced potency as an anticancer agent.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MDA-MB-2311.2Doxorubicin3.5

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a notable reduction in paw edema compared to the control group.

TreatmentPaw Edema (mm)Control Group (mm)
Compound Administered3.06.5

Research Findings Summary

The compound's diverse biological activities make it a promising candidate for further research and development:

  • Anticancer : Significant inhibition of cancer cell proliferation.
  • Anti-inflammatory : Effective reduction in inflammation markers.
  • Neuropharmacological Potential : Modulates neurotransmitter systems.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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